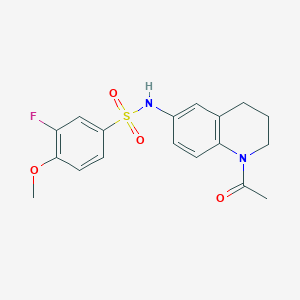

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12(22)21-9-3-4-13-10-14(5-7-17(13)21)20-26(23,24)15-6-8-18(25-2)16(19)11-15/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWXKTTXYPNHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then acetylated using acetic anhydride.

This is typically done through a sulfonation reaction, where the tetrahydroquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium fluoride (KF) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline core would yield quinoline derivatives, while reduction of the sulfonamide group would yield amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential uses in pharmaceutical research. It is a sulfonamide with a tetrahydroquinoline structure, suggesting it may have biological activities and therapeutic applications.

Chemical Properties and Classification

This compound is classified as a sulfonamide because it contains a sulfonamide functional group (-SO2NH2). It is also a heterocyclic compound due to its tetrahydroquinoline structure. The compound is typically a solid at room temperature and has moderate solubility in organic solvents such as methanol or dimethyl sulfoxide. Analytical methods like infrared spectroscopy (IR) and mass spectrometry (MS) can be used to study its chemical behavior.

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps of organic reactions. The compound's mechanism of action likely involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme that is essential for folate synthesis in bacteria; by blocking this pathway, the compound may exhibit antibacterial properties.

Pharmaceutical Research

This compound is a candidate for pharmacological evaluation, and modifications to its tetrahydroquinoline structure can significantly affect its biological activity.

Antibacterial Properties

Sulfonamides are known for their antibacterial properties, suggesting this compound may also have such properties. The compound's mechanism of action potentially involves the inhibition of bacterial dihydropteroate synthase (DHPS), which is critical for folate synthesis in bacteria, leading to antibacterial effects.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrahydroquinoline core can interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity. The fluoro and methoxy groups can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

(a) Tetrahydroquinoline vs. Tetrahydroisoquinoline

The compound N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares a sulfonamide group but differs in its core structure (tetrahydroisoquinoline vs. tetrahydroquinoline). The trifluoroacetyl group in this analog introduces strong electron-withdrawing properties, contrasting with the acetyl group in the target compound, which is less electronegative .

(b) Tetrahydroquinoline vs. Dihydroquinazoline

Compounds such as (3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide analogs () feature a dihydroquinazoline core. Quinazoline derivatives often exhibit distinct electronic properties due to the additional nitrogen atom, which may enhance interactions with enzymes or receptors compared to tetrahydroquinoline-based sulfonamides .

Substituent Effects

(a) Tetrahydroquinoline 1-Position Modifications

- Target Compound : 1-acetyl group.

- Analog (): 1-ethyl-2-oxo group. The acetyl group in the target compound is smaller and less polar than the 2-oxo substituent in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide ().

(b) Sulfonamide Aromatic Ring Functionalization

Comparative Data Table

Research Implications and Gaps

- Bioactivity: While highlights acyl CoA monoacylglycerol acyltransferase 2 inhibition in a structural analog, the target compound’s biological activity remains uncharacterized. Comparative assays (e.g., enzyme inhibition studies) are needed.

- Crystallography : Tools like SHELXL () and Mercury () could elucidate structural differences in crystal packing or conformational stability .

- Synthetic Optimization : ’s reaction conditions (e.g., thionyl chloride use) suggest scalable routes for derivatives, but yield and purity data are lacking .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group (-SO2NH2) and a tetrahydroquinoline moiety, which is characteristic of many biologically active compounds. The molecular formula is C18H19FN2O3S, and it exhibits moderate solubility in organic solvents such as methanol and dimethyl sulfoxide.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking this pathway, the compound exhibits antibacterial properties that may be leveraged for therapeutic applications. Additionally, modifications in the tetrahydroquinoline structure can significantly influence the biological activity of related compounds, suggesting that this compound may also have broader pharmacological implications.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, possess notable antibacterial properties. The inhibition of DHPS leads to the disruption of folate synthesis, which is critical for bacterial growth and replication. This mechanism positions the compound as a potential candidate for treating bacterial infections.

Anticancer Potential

There is emerging evidence suggesting that derivatives of tetrahydroquinoline may exhibit anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. However, specific studies on this compound are still needed to elucidate its anticancer potential .

In Vitro Studies

In vitro assays have demonstrated that related tetrahydroquinoline derivatives can modulate various biological pathways. For example, studies on similar compounds have reported effective inhibition of key enzymes involved in inflammatory processes and cell signaling pathways associated with cancer progression .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Although specific data on this compound is limited, related compounds have shown varying degrees of bioavailability in animal models. For instance, modifications to the tetrahydroquinoline structure have been shown to enhance oral bioavailability significantly .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.